Home > Products > Screening Compounds P61198 > 3,-Deoxy-3,-fluoro Thymidine
3,-Deoxy-3,-fluoro Thymidine -

3,-Deoxy-3,-fluoro Thymidine

Catalog Number: EVT-15031499
CAS Number:
Molecular Formula: C10H15FN2O4
Molecular Weight: 246.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3′-Deoxy-3′-fluorothymidine, commonly referred to as fluorothymidine, is a synthetic nucleoside analog of thymidine. It incorporates a fluorine atom at the 3′ position of the sugar moiety, which distinguishes it from natural thymidine. This modification enhances its utility in various scientific applications, particularly in imaging and cancer diagnostics. The compound is primarily used as a radiotracer in positron emission tomography, allowing for the visualization of cellular proliferation in tumors.

Source and Classification

3′-Deoxy-3′-fluorothymidine is classified as a nucleoside analog and falls under the category of radiopharmaceuticals. It is synthesized for use in medical imaging and research, particularly in oncology where it aids in the assessment of tumor growth and response to therapy. The compound is derived from thymidine through chemical modification, specifically the substitution of a hydroxyl group with a fluorine atom.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3′-deoxy-3′-fluorothymidine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranuronate.
  2. Reagents: The reaction is facilitated by trimethylsilyl trifluoromethanesulfonate, which acts as a catalyst.
  3. Reaction Conditions: The reaction conditions require careful control of temperature and time to ensure proper conversion to the desired product.
  4. Purification: Following synthesis, high-performance liquid chromatography is employed to purify the resulting compound and confirm its identity through analytical techniques.

This multi-step synthesis allows for the production of 3′-deoxy-3′-fluorothymidine with high purity and specific activity suitable for clinical applications .

Molecular Structure Analysis

Structure and Data

The molecular formula of 3′-deoxy-3′-fluorothymidine is C_{10}H_{12}F_{1}N_{2}O_{5}. Its structure consists of a pyrimidine base (thymine) linked to a deoxyribose sugar that has a fluorine atom at the 3′ position. This structural modification is crucial as it prevents further phosphorylation and incorporation into DNA.

Key Structural Features:

  • Fluorine Substitution: The presence of fluorine at the 3′ position inhibits DNA chain elongation.
  • Sugar Moiety: The deoxyribose structure allows for interaction with nucleoside transporters within cells.
Chemical Reactions Analysis

Reactions and Technical Details

In biological systems, 3′-deoxy-3′-fluorothymidine undergoes phosphorylation by thymidine kinase 1 (TK1), leading to its conversion into monophosphate, diphosphate, and triphosphate forms. This phosphorylation process is critical for its function as a radiotracer:

  1. Phosphorylation: The initial phosphorylation by TK1 occurs rapidly upon cellular uptake.
  2. Metabolism: Unlike natural thymidine, the triphosphate form does not integrate into DNA due to the absence of a hydroxyl group at the 3′ position.
  3. Retention: The inability to be incorporated into DNA results in intracellular retention, making it an effective marker for cellular proliferation .
Mechanism of Action

Process and Data

The mechanism by which 3′-deoxy-3′-fluorothymidine functions involves several steps:

  1. Cellular Uptake: The compound enters cells via nucleoside transporters, particularly human equilibrative nucleoside transporter 1 (hENT1).
  2. Phosphorylation by TK1: Inside the cell, TK1 phosphorylates 3′-deoxy-3′-fluorothymidine, trapping it in the cell.
  3. Intracellular Accumulation: The accumulation reflects TK1 activity, which correlates with cell proliferation rates during the S-phase of the cell cycle .

This mechanism allows for non-invasive imaging of tumor proliferation using positron emission tomography.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3′-deoxy-3′-fluorothymidine include:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical properties include:

  • Stability: Stable under normal storage conditions but sensitive to light.
  • pH Range: Typically stable within physiological pH ranges.

These properties are essential for its application in imaging and therapeutic contexts .

Applications

Scientific Uses

The primary applications of 3′-deoxy-3′-fluorothymidine are found in medical imaging and cancer research:

  1. Positron Emission Tomography: Used extensively as a radiotracer to assess tumor proliferation in various cancers such as lung cancer and gliomas.
  2. Therapeutic Monitoring: Helps evaluate responses to therapies by monitoring changes in cellular proliferation rates over time.
  3. Research Applications: Investigated for its potential use in understanding cancer biology and developing new therapeutic strategies .
Introduction to FLT as a Proliferation Imaging Biomarker

Historical Development of FLT in Molecular Oncology

3′-Deoxy-3′-[¹⁸F]fluorothymidine (FLT) emerged in the late 1990s as a positron emission tomography (PET) tracer designed to address limitations of existing oncology imaging tools. The development of FLT was driven by two key factors: (1) the need to overcome false-positive results from 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) in inflammatory lesions, and (2) the impracticality of [¹¹C]thymidine due to its 20-minute half-life and complex metabolism [1]. FLT represented a strategic innovation by replacing the 3'-hydroxyl group of thymidine with fluorine-18 (half-life: 110 minutes), creating a metabolically stable analog that could be trapped intracellularly after phosphorylation [1] [3].

Initial clinical validation in non-small cell lung cancer (NSCLC) revealed FLT's limitations for staging. A pivotal 2004 study demonstrated significantly lower sensitivity for FLT-PET (80% in pretreated patients; 27% in treatment-naive patients) compared to [¹⁸F]FDG-PET, with maximal standardized uptake values (SUVmax) substantially lower for FLT (median SUVmax = 2.7) than FDG (median SUVmax = 8.0) [3]. This highlighted FLT's specificity for proliferation rather than general metabolic activity. Subsequent technical refinements included optimized radiosynthesis methods achieving 50% radiochemical yield via automated platforms modified from [¹⁸F]FDG synthesizers, facilitating clinical translation [1] [6].

Table 1: Key Milestones in FLT Development

YearDevelopmentSignificance
1998First synthesis by Shields et al. [1]Proof-of-concept for FLT as TK1 substrate
2003Automated synthesis optimizationEnabled reliable clinical production
2004NSCLC staging validation study [3]Demonstrated specificity-proliferation link
2006Kinetic modeling in gliomas [7]Quantified transport (K1) vs. metabolic flux (KFLT)

FLT vs. Traditional Proliferation Markers in Preclinical Research

FLT provides distinct advantages over conventional proliferation markers like Ki-67 (immunohistochemical nuclear protein) and bromodeoxyuridine (BrdU, synthetic nucleoside analog). Unlike these invasive, snapshot techniques requiring tissue sampling, FLT-PET enables non-invasive, three-dimensional quantification of proliferation across entire tumors and metastatic sites, overcoming sampling bias in heterogeneous malignancies [5] [9]. Mechanistically, FLT uptake correlates strongly with Ki-67 expression in lung cancer (r=0.60-0.77, p<0.01), validating its biological relevance [5].

In A549 lung adenocarcinoma xenografts, spatial congruence exists between FLT autoradiography hotspots and regions staining positive for Ki-67 and BrdU [9]. However, a critical distinction emerges: while BrdU incorporates into DNA during synthesis, FLT undergoes phosphorylation but minimal DNA incorporation (<1.3% of administered radioactivity) [1]. This makes FLT a marker of the upstream phosphorylation process rather than direct DNA replication. Additionally, FLT-PET uniquely detects functional activity of the human equilibrative nucleoside transporter 1 (hENT1), which is upregulated 2-fold in proliferating (Ki-67+) versus quiescent tumor regions [9].

Table 2: Comparative Analysis of Proliferation Markers

MarkerMechanismAdvantagesLimitations
FLT-PETTK1-mediated phosphorylation & trappingWhole-tumor assessment; Serial imaging; Quantifies functional transport (hENT1)Limited DNA incorporation; Background liver uptake
Ki-67IHC detection of nuclear antigenClinical gold standard; Well-validated prognostic valueSampling bias; Single timepoint; Invasive
BrdUIncorporation into DNA during S-phaseDirect DNA synthesis measurementRequires pre-injection; Radiolabeled versions limited; Toxic

Rationale for FLT as a Thymidine Analog in DNA Salvage Pathway Imaging

FLT's biological specificity stems from its exploitation of the thymidine salvage pathway. After hENT1-mediated cellular uptake, FLT is phosphorylated by thymidine kinase 1 (TK1) to FLT-monophosphate (FLT-MP) [1] [6]. This cytosolic enzyme is cell-cycle-regulated, peaking during the S-phase. Subsequent phosphorylation yields FLT-di- and triphosphates, but the 3'-fluorine substitution prevents incorporation into DNA by DNA polymerase [6]. Consequently, phosphorylated FLT metabolites accumulate intracellularly, creating a detectable PET signal proportional to TK1 activity.

TK1 activity serves as the primary determinant of FLT retention, with studies showing 49% FLT-monophosphate, 6% diphosphate, and 29% triphosphate in A549 cells [1]. However, multiple factors modulate FLT uptake:

  • Competing pathways: Thymidylate synthase (TS) activity in the de novo DNA synthesis pathway inversely correlates with FLT uptake [2]
  • Transporter dependence: hENT1 expression is essential, with 2-fold higher levels in proliferative tumor regions [9]
  • Substrate competition: Endogenous thymidine concentrations vary across tumors, influencing FLT transport [4]
  • Blood-brain barrier: Intact BBB restricts FLT penetration (K1 = 0.005 mL/g/min) versus disrupted BBB in gliomas (K1 = 0.053 mL/g/min) [7]

Table 3: Biochemical Determinants of FLT Uptake and Retention

FactorEffect on FLT UptakeMechanistic Basis
TK1 ActivityDirect positive correlationRate-limiting phosphorylation step
hENT1 ExpressionDirect positive correlationGoverns cellular influx
Thymidine ConcentrationInverse correlationCompetitive substrate inhibition
Thymidylate Synthase (TS)Inverse correlationDe novo pathway dominance reduces salvage reliance
ATP AvailabilityPositive correlationCofactor for phosphorylation

FLT's specificity for the salvage pathway makes it superior to nonspecific metabolic tracers. Unlike [¹⁸F]FDG, which accumulates in inflammatory cells, FLT shows minimal uptake in nonmalignant proliferative tissues (e.g., post-radiation inflammation), providing higher tumor specificity [2] [5]. However, high physiological FLT retention occurs in bone marrow (SUV 4.6 in dogs) and liver due to glucuronidation, necessitating careful interpretation in metastases near these organs [1].

Properties

Product Name

3,-Deoxy-3,-fluoro Thymidine

IUPAC Name

1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

Molecular Formula

C10H15FN2O4

Molecular Weight

246.24 g/mol

InChI

InChI=1S/C10H15FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h5-8,14H,2-4H2,1H3,(H,12,15,16)

InChI Key

ZVFFTPOLGXQZOA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.